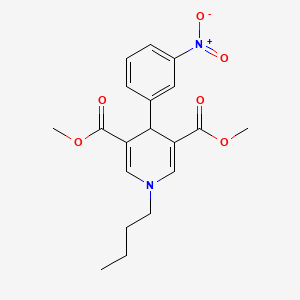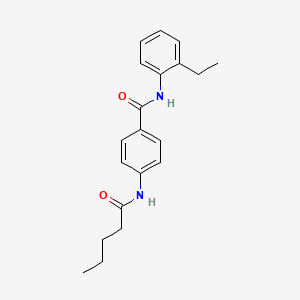![molecular formula C21H26N2O4 B4877699 N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4877699.png)
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the inhibition of NF-κB-dependent gene expression and the downstream effects of NF-κB activation.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. Additionally, N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for NF-κB and does not affect other signaling pathways. However, N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can interfere with other cellular processes. Additionally, its effects can be cell-type dependent, and its efficacy can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 in scientific research. One direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential use in the treatment of viral infections, particularly in combination with antiviral drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 and to optimize its dosing and delivery for therapeutic use.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. As a result, N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-7-20(24)22-17-9-6-10-18(15-17)23-21(25)16-8-5-11-19(14-16)27-13-12-26-4-2/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABXXPRGGSJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(1H-indol-3-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B4877623.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)
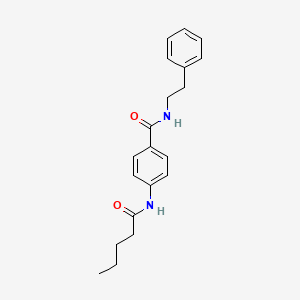
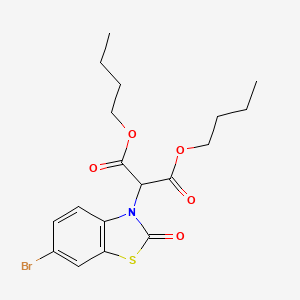
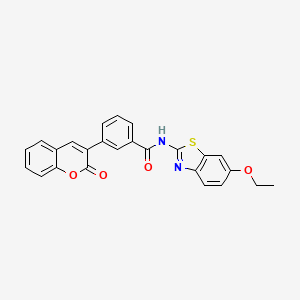
![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)
![2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877677.png)
![(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4877679.png)
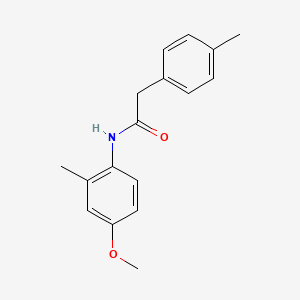
![1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4877690.png)
